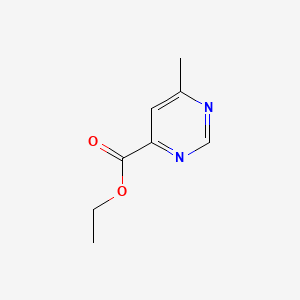

Ethyl 6-methylpyrimidine-4-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 | |

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148149-29-5 | |

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 6 Methylpyrimidine 4 Carboxylate

Reactions Involving the Ester Functionality

The ester group at the C-4 position is a primary site for various chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, amides, and hydrazides.

The ethyl ester of 6-methylpyrimidine-4-carboxylic acid can be hydrolyzed to its corresponding carboxylic acid under either acidic or basic conditions. The most common method is base-catalyzed hydrolysis, also known as saponification. libretexts.org In this reaction, the ester is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.orgnih.gov The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final product, 6-methylpyrimidine-4-carboxylic acid. The reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and unreactive towards further nucleophilic attack. libretexts.org

Table 1: General Conditions for Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| LiOH | THF/H₂O or MeOH/H₂O | 6-methylpyrimidine-4-carboxylic acid nih.gov |

| NaOH (aq) | Heating | 6-methylpyrimidine-4-carboxylate (salt) libretexts.org |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This transformation can be catalyzed by either an acid or a base. The reaction involves heating the parent ester in an excess of the desired alcohol (e.g., methanol, isopropanol) with a catalytic amount of acid (like sulfuric acid) or a base. More advanced methods utilize specific catalysts to achieve high yields under mild conditions. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Similarly, inorganic bases like dipotassium (B57713) phosphate (B84403) (K₂HPO₄) can serve as efficient catalysts for producing methyl esters from other alkyl esters. organic-chemistry.org

The ester group of Ethyl 6-methylpyrimidine-4-carboxylate can be reduced to a primary alcohol, (6-methylpyrimidin-4-yl)methanol. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ provides a source of hydride ions (H⁻) that attack the ester's carbonyl carbon. The initial attack results in the displacement of the ethoxide group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. A final aqueous or acidic workup step protonates the alkoxide to yield the primary alcohol. libretexts.orglibretexts.org

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.orglibretexts.org However, a partial reduction to the aldehyde, (6-methylpyrimidine-4-carbaldehyde), can be achieved using specialized reagents like diisobutylaluminum hydride (DIBALH) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.orglibretexts.org

Table 2: Reduction Products of the Ester Group

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, then H₃O⁺ workup | (6-methylpyrimidin-4-yl)methanol harvard.edu |

The ester functionality serves as a precursor for the synthesis of amides and hydrazides, which are important intermediates in medicinal chemistry.

Carboxamides: The synthesis of a carboxamide from this compound is typically a two-step process. First, the ester is hydrolyzed to 6-methylpyrimidine-4-carboxylic acid as described previously. The resulting acid is then coupled with a primary or secondary amine in the presence of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov This method facilitates the formation of an amide bond, yielding the corresponding N-substituted 6-methylpyrimidine-4-carboxamide.

Hydrazides: Carbohydrazides can often be prepared directly from the ester. The reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like ethanol (B145695). researchgate.net The nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of ethanol and the formation of 6-methylpyrimidine-4-carbohydrazide. researchgate.netorganic-chemistry.org These hydrazides are valuable synthons for constructing more complex heterocyclic systems. researchgate.net

Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups. The reactivity of the C-2, C-4, and C-6 positions is significantly enhanced by the presence of electron-withdrawing nitrogen atoms in the ring. zenodo.org

Direct nucleophilic substitution on the unsubstituted pyrimidine ring of this compound is difficult. However, if a good leaving group, such as a halogen (e.g., chlorine), is present at the C-2, C-4, or C-6 position, these sites become highly activated for nucleophilic aromatic substitution (SₙAr). libretexts.org The general mechanism involves the addition of a nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. libretexts.org

For example, in derivatives like Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine at the C-4 position is readily displaced by various nucleophiles. rsc.org Studies have shown successful substitutions using dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. rsc.org Similarly, research on 6-chloropyrimidine-4-carboxylic acid derivatives demonstrates that the 6-chloro group can be selectively displaced by various amines. nih.gov The reactivity of these positions generally follows the order C-4 > C-6 > C-2, influenced by the electronic effects of the ring nitrogens and other substituents.

Table 3: Examples of Nucleophilic Substitution on Chloro-Substituted Pyrimidine Carboxylates

| Starting Material | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | C-4 | 4-dimethylamino derivative rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | C-4 | 4-phenoxy derivative rsc.org |

| 6-chloropyrimidine-4-carboxylic acid derivatives | Various amines | C-6 | 6-amino derivatives nih.gov |

Electrophilic Substitution Reactions at the C-5 Position

The C-5 position of the pyrimidine ring in this compound is susceptible to electrophilic substitution reactions. This reactivity is influenced by the electronic effects of the substituents on the ring. For instance, the presence of a chloro group at the 6-position can activate the C-5 position for such reactions.

An example of this is the synthesis of ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. clearsynth.com While the direct electrophilic substitution on this compound to introduce a methyl group at C-5 is not explicitly detailed in the provided results, the existence of the 5-methyl substituted chloro-analogue suggests that the C-5 position is a viable site for electrophilic attack.

Further research into the functionalization of similar pyrimidine systems indicates that the C-5 position can undergo various electrophilic substitution reactions, leading to the introduction of a range of functional groups. These reactions are crucial for the further diversification of the pyrimidine scaffold.

N-Alkylation and N-Oxidation Reactions

The nitrogen atoms in the pyrimidine ring of this compound are nucleophilic and can readily undergo alkylation reactions. The direct alkylation of similar pyrimidine systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides typically results in a mixture of N- and O-alkylated products. acs.org The regioselectivity of this reaction is often dependent on the specific substrate and the reaction conditions employed. acs.org In some cases, the use of more complex alkylating agents can lead to selective N-alkylation. acs.org

N-oxidation of the pyrimidine ring is another important transformation. While specific examples for this compound were not found, this reaction is a common pathway for modifying the electronic properties of the pyrimidine ring and for introducing new functionalities.

Hydrogenation of the Pyrimidine Ring

The pyrimidine ring of this compound can be partially or fully reduced through hydrogenation reactions. This transformation leads to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, which are of significant interest due to their diverse biological activities.

For example, the hydrogenation of a related pyrimido[1,6-a]pyrimidine system using a palladium over carbon or palladium hydroxide catalyst resulted in the cleavage of O-C bonds and the formation of the desired ethyl carboxylate. nih.gov Another example is the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound belonging to the group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. nih.gov In this molecule, the dihydropyrimidine ring adopts a screw-boat conformation. nih.gov The crystal packing of this compound is stabilized by intermolecular N-H⋯O and C-H⋯O hydrogen bonds. nih.gov

These hydrogenated pyrimidine derivatives are valuable scaffolds in medicinal chemistry. For instance, ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is another example of a tetrahydropyrimidine derivative. chemspider.com

Transformations Involving the 6-Methyl Group

The 6-methyl group of this compound can also be a site for chemical modification. For example, in the synthesis of 2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one and its 8-methyl analog, chlorination of the 8-methyl group was observed as a side reaction. nih.gov This indicates that the methyl group can undergo radical or electrophilic substitution under certain reaction conditions.

Further derivatization of the 6-methyl group can provide access to a wider range of functionalized pyrimidine derivatives with potentially altered biological activities.

Annulation and Cyclization Reactions to Form Fused Pyrimidine Systems

This compound and its derivatives are valuable precursors for the synthesis of fused pyrimidine systems. These reactions involve the construction of a new ring fused to the pyrimidine core, leading to bicyclic and polycyclic heterocyclic systems.

One approach involves the cyclization of enamines derived from pyrimidines. For instance, heating enamines with a Dowtherm reagent can afford fused pyrimido[1,6-a]pyrimidine systems through an initial rearrangement followed by intramolecular nucleophilic attack and elimination. nih.gov Multicomponent reactions also offer a facile route to fused pyrimidines, such as the synthesis of ethyl 2,4,8,9-tetrasubstituted-4H-pyrimido[1,6-a]pyrimidine-3-carboxylates from aminopyrimidines, aldehydes, and β-ketoesters. nih.gov

Another strategy involves the reaction of pyrimidine derivatives with bifunctional reagents. For example, the reaction of pyrimidines with 3-chloropentane-2,4-dione (B157559) can lead to the formation of fused systems through a series of reduction, condensation, and intramolecular cyclization steps. nih.gov The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been reported, where a new thiazole (B1198619) ring is fused to the pyrimidine. mdpi.com These reactions often proceed via the formation of an intermediate that undergoes internal cyclization. mdpi.com

These fused pyrimidine systems are of significant interest in medicinal chemistry due to their potential as antitumor agents and their ability to inhibit the replication process of tumor cells. mdpi.com

Derivatization Strategies of this compound

A variety of derivatization strategies can be employed to modify the structure of this compound and explore its structure-activity relationships. These strategies often target the ester functionality, the pyrimidine ring, or the methyl group.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-ethyl-6-methylpyrimidine-5-carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. bldpharm.com The chloro derivative, ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, serves as a key intermediate where the chlorine atom can be displaced by various nucleophiles to introduce a wide range of substituents at the 4-position. nih.govuni.lu

The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a well-known method for synthesizing dihydropyrimidinones. While this compound itself is not a direct starting material, the reaction can produce structurally related compounds. For instance, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate (B1235776), and urea can yield ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a side product. mdpi.com

Furthermore, the pyrimidine core can be incorporated into more complex heterocyclic systems through various synthetic methodologies, as exemplified by the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate. researchgate.net

Spectroscopic and Structural Characterization of Ethyl 6 Methylpyrimidine 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 6-methylpyrimidine-4-carboxylate, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, one would anticipate signals for the aromatic protons on the pyrimidine (B1678525) ring, the methyl group attached to the ring, and the ethyl group of the ester functionality.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-2 (pyrimidine ring) |

| ~7.8 | s | 1H | H-5 (pyrimidine ring) |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~2.8 | s | 3H | -CH₃ (ring) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

The downfield shifts for the pyrimidine ring protons (H-2 and H-5) are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The quartet and triplet for the ethyl group are characteristic of an ethyl ester.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | C-6 (pyrimidine ring) |

| ~158 | C-2 (pyrimidine ring) |

| ~157 | C-4 (pyrimidine ring) |

| ~120 | C-5 (pyrimidine ring) |

| ~62 | -OCH₂CH₃ |

| ~25 | -CH₃ (ring) |

| ~14 | -OCH₂CH₃ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

The carbonyl carbon of the ester group appears significantly downfield, as is typical. The carbons of the pyrimidine ring are also in the downfield region due to the influence of the nitrogen atoms.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a useful NMR experiment to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound:

Positive signals would be expected for the CH (methine) carbons of the pyrimidine ring and the CH₃ (methyl) carbons.

A negative signal would be expected for the CH₂ (methylene) carbon of the ethyl group.

Quaternary carbons, such as the carbonyl carbon and the ring carbons at positions 4 and 6, would be absent.

No specific experimental DEPT-135 data for this compound was found in the searched sources.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H stretching (aromatic) |

| ~2980 | Weak-Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1580-1600 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Note: The wavenumbers are predicted and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The various C-H and ring stretching vibrations provide further evidence for the compound's structure.

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The pyrimidine ring system in this compound is expected to exhibit absorption in the UV region due to π → π* transitions. The exact wavelength of maximum absorbance (λmax) would depend on the solvent used. No specific experimental or predicted UV-Vis or electronic emission data for this compound was found in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide a highly accurate mass measurement and confirm its elemental composition (C8H10N2O2), were not found in published research.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Although several chemical suppliers list this compound and mention the availability of LC-MS data, specific analytical results from LC-MS studies, such as retention time under defined chromatographic conditions or mass spectrometric data, are not published in the accessible scientific literature. nih.govmdpi.comsigmaaldrich.com Therefore, no detailed research findings or data tables for the LC-MS analysis of this compound can be provided.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

A search of scientific databases and chemical literature did not yield any studies reporting the single crystal X-ray diffraction (SCXRD) analysis of this compound. rigaku.comresearchgate.netnih.govesrf.fruni-saarland.de Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

Powder X-ray Diffraction (PXRD)

No powder X-ray diffraction (PXRD) patterns or related data for this compound have been reported in the surveyed literature. nist.govresearchgate.netresearchgate.net This technique is crucial for identifying crystalline phases and characterizing polycrystalline materials, but no such studies have been published for this specific compound.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a sample. This data is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₈H₁₀N₂O₂.

Theoretical Composition

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of each element (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ). The molecular weight of this compound is 166.18 g/mol .

The calculated percentages are as follows:

Carbon (C): (8 * 12.011 / 166.18) * 100% = 57.82%

Hydrogen (H): (10 * 1.008 / 166.18) * 100% = 6.07%

Nitrogen (N): (2 * 14.007 / 166.18) * 100% = 16.86%

Oxygen (O): (2 * 15.999 / 166.18) * 100% = 19.25%

Detailed Research Findings

A thorough search of scientific literature and chemical databases did not yield specific experimental ("found") elemental analysis data for this compound from a peer-reviewed source. This suggests that while the compound may be synthesized and used in various applications, its detailed characterization, including elemental analysis, has not been published in readily accessible journals.

In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent analysis. The experimental results from an elemental analyzer would be presented alongside the theoretical values to demonstrate the purity and confirm the identity of the synthesized compound. A close correlation between the found and calculated percentages (typically within ±0.4%) is considered a strong indicator of a successful synthesis of a pure compound.

Computational and Theoretical Investigations of Ethyl 6 Methylpyrimidine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, allowing for the detailed exploration of molecular properties from first principles.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. jacsdirectory.com Studies on closely related compounds, such as 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, utilize the B3LYP functional with basis sets like 6-311G(d,p) to perform geometry optimization. jacsdirectory.com This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

Table 1: Representative Theoretical Geometrical Parameters for a Dihydropyrimidine (B8664642) Core (Calculated via DFT/B3LYP) Data based on a closely related analogue, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. jacsdirectory.com

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C4-C5 | 1.52 | Bond Angle | C6-N1-C2 | 123.5 |

| Bond Length | C5-C6 | 1.38 | Bond Angle | N1-C2-N3 | 116.0 |

| Bond Length | C6-N1 | 1.36 | Bond Angle | C2-N3-C4 | 124.8 |

| Bond Length | N1-C2 | 1.40 | Bond Angle | N3-C4-C5 | 109.5 |

| Bond Length | C2-N3 | 1.38 | Bond Angle | C4-C5-C6 | 119.2 |

| Bond Length | N3-C4 | 1.47 | Bond Angle | C5-C6-N1 | 115.8 |

These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. libretexts.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org A small gap suggests the molecule is more reactive and can be easily polarized. DFT calculations are widely used to determine the energies of these frontier orbitals and map their electron density distributions. jacsdirectory.comresearchgate.net For Ethyl 6-methylpyrimidine-4-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO may be distributed over the carboxylate group and the ring's C=N bonds.

Table 2: Representative Theoretical FMO Properties for a Dihydropyrimidine Analogue Data based on a closely related analogue, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, calculated at the B3LYP/6-311G(d,p) level. jacsdirectory.com

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 4.27 |

This analysis is crucial for predicting how the molecule will interact with other reagents. wikipedia.org

Conformational Analysis and Potential Energy Surface (PES) Studies

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net For this compound, key conformational variables include the puckering of the pyrimidine ring (if not fully aromatic) and the rotation around the C4-C(O) and O-CH2 bonds of the ethyl carboxylate side chain.

A Potential Energy Surface (PES) is a multidimensional map that plots the molecule's total energy as a function of its geometric parameters, such as dihedral angles. researchgate.net By systematically rotating specific bonds and calculating the energy at each step, a PES can be constructed. rsc.org The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that separate them. rsc.org These studies reveal the most likely shapes the molecule will adopt and the energy barriers to interconversion between different conformers. For similar dihydropyrimidine rings, studies have identified specific conformations like screw-boat forms as being energetically favorable. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that the contribution of the molecule to the electron density at any point on the surface is equal to the contribution from all other molecules.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiazolopyrimidine Compound nih.govresearchgate.net

| Contact Type | Contribution (%) | Description |

| H···H | 30 - 43% | Represents van der Waals forces and is typically the largest contributor. |

| O···H / H···O | 11 - 17% | Indicates the presence of conventional and unconventional hydrogen bonds. |

| C···H / H···C | 15 - 17% | Relates to C-H···π interactions and general van der Waals contacts. |

| Cl···H / H···Cl | ~21% | Specific to halogenated derivatives, indicating halogen bonding. |

| N···H / H···N | ~4% | Represents hydrogen bonds involving nitrogen atoms. |

This analysis provides a detailed fingerprint of the forces holding the crystal together.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and calculate the activation energies for each step. rsc.org This is particularly useful for multicomponent reactions like the Biginelli reaction, which is often used to synthesize dihydropyrimidine cores.

For the synthesis of this compound or its precursors, a computational study would involve locating the transition state structures for key steps such as Michael addition, condensation, and cyclization. rsc.orgrsc.org Quantum mechanical methods like DFT can calculate the energy barriers associated with these transitions. rsc.org Such studies can explain why a particular reaction pathway is favored over others, predict the stereospecificity of a reaction, and reveal the role of catalysts by showing how they lower the activation energy of a rate-determining step. rsc.org

Molecular Modeling for Ligand Design

The pyrimidine scaffold is a common feature in many molecules designed for biological applications. Molecular modeling plays a crucial role in the rational design of new ligands based on this core structure. nih.gov The process often begins with a known molecular scaffold, such as that of this compound.

Using computational tools, this scaffold can be placed into a hypothetical or known protein binding site (a process called molecular docking). nih.gov The modeler can then computationally explore how modifications to the core structure—for example, replacing the methyl group or altering the ester functional group—affect its fit and interactions within the pocket. mdpi.com The goal is to design new derivatives with optimized properties, such as enhanced binding affinity, by introducing functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target. nih.gov This in silico approach allows for the screening of a large number of potential derivatives, prioritizing the most promising candidates for chemical synthesis and thereby accelerating the design process.

Applications of Ethyl 6 Methylpyrimidine 4 Carboxylate in Advanced Chemical Systems

Role as a Key Synthetic Intermediate for Complex Molecules

The structure of ethyl 6-methylpyrimidine-4-carboxylate is well-suited for its role as a foundational precursor in multi-step organic synthesis. The ester group is a key functional handle that allows for the construction of more complex derivatives. A common and powerful transformation involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid.

This resulting pyrimidine-4-carboxylic acid becomes a versatile intermediate for a variety of coupling reactions. For instance, it can be readily converted into a wide range of amides through reaction with different amines. This transformation is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This synthetic strategy allows for the systematic introduction of diverse structural motifs onto the pyrimidine (B1678525) scaffold, making it a crucial step in building libraries of complex molecules for screening purposes. This approach of ester hydrolysis followed by amide bond formation is a fundamental strategy for elaborating on heterocyclic cores. evitachem.commdpi.com

Building Block for Heterocyclic Scaffolds

The pyrimidine ring system is a cornerstone in the construction of fused and linked heterocyclic systems. This compound and its precursors are integral to synthetic strategies that generate novel, multi-ring scaffolds. A prominent example of this is the Biginelli reaction, a one-pot multicomponent condensation that can produce dihydropyrimidinone (DHPM) cores, which are structurally related to the target compound. researchgate.net

This reaction can be adapted to use functionalized reagents to build more complex systems. For example, by reacting an aromatic aldehyde, ethyl acetoacetate (B1235776), and 5-aminotetrazole, a fused dihydrotetrazolo[1,5-a]pyrimidine derivative can be successfully synthesized. researchgate.net In this synthesis, the core pyrimidine structure is formed and simultaneously fused with a tetrazole ring, demonstrating the utility of these building blocks in creating diverse and complex heterocyclic scaffolds. researchgate.net This highlights the potential of the this compound framework to serve as the foundation for a variety of fused azolopyrimidines. researchgate.net

Applications in Materials Science

The electronic properties of the pyrimidine ring system have led to its exploration in various areas of materials science.

The pyrimidine nucleus is recognized as an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. researchgate.net This inherent electron-accepting nature makes pyrimidine derivatives attractive building blocks for organic semiconductors used in electronic devices. researchgate.net Specifically, pyrimidine-based compounds have been incorporated into materials for organic light-emitting diodes (OLEDs). researchgate.net They have been successfully used as components in fluorescent emitters, phosphorescent host materials, and electron-transporting materials. researchgate.netgoogle.com

Recent advancements have focused on pyrimidine-based thermally activated delayed fluorescent (TADF) emitters, which have demonstrated exceptional performance in blue OLEDs. researchgate.netrsc.org The pyrimidine core helps to create molecules with the specific electronic properties needed for high quantum efficiency. rsc.orgresearchgate.net While direct applications of this compound itself are not extensively documented, its core structure is representative of the class of pyrimidine-based building blocks used to develop next-generation materials for organic electronics. researchgate.netgoogle.com

The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the carboxylate group present ideal coordination sites for metal ions, making pyrimidine carboxylates excellent candidates for ligand design in coordination chemistry and catalysis. nih.govwikipedia.orgnih.gov The ability of these functional groups to act as bidentate or polydentate chelators allows for the formation of stable metal complexes. nih.govnih.gov

Pyridine-carboxylic acids and related N-heterocyclic carboxylates are well-studied ligands that form stable complexes with a variety of metals, including gallium(III), thallium(III), nickel(II), and zinc(II). nih.govwikipedia.orgnih.gov The resulting coordination compounds have applications ranging from medicinal chemistry to materials science. The specific geometry and electronic properties of the metal complex can be tuned by modifying the substituents on the heterocyclic ring. This principle establishes this compound as a promising scaffold for developing new ligands for catalysis or functional metal-organic materials. acs.org

Table 1: Examples of Metal Complexes with N-Heterocyclic Carboxylate Ligands This table illustrates the types of metal ions known to form complexes with related pyridine- and pyrimidine-carboxylate ligands, demonstrating the potential of this class of compounds in coordination chemistry.

| Metal Ion | Ligand Type Example | Potential Coordination Mode | Reference |

| Gallium(III) | Pyridine-2-carboxylate (Picolinate) | N,O-bidentate | nih.gov |

| Thallium(III) | Pyridine-2,6-dicarboxylate | Tridentate | nih.gov |

| Nickel(II) | Pyrimidine-2,4-dione-6-carboxylate (Orotate) | Bidentate | wikipedia.org |

| Zinc(II) | Pyridine carboxylates | Bidentate | nih.gov |

| Cobalt(II) | Pyrimidine-2,4-dione-6-carboxylate (Orotate) | Bidentate | wikipedia.org |

| Manganese(II) | Pyrimidine-2,4-dione-6-carboxylate (Orotate) | Bidentate | wikipedia.org |

Precursor for Agrochemical Research (general synthetic utility, not specific product use)

Pyrimidine derivatives are a cornerstone in the agrochemical industry, forming the structural basis for numerous fungicides, herbicides, and insecticides. nih.govgrowingscience.comnih.govresearchgate.net The pyrimidine scaffold is present in several commercial fungicides, highlighting its importance in the search for new crop protection agents. nih.gov

Research in this field often involves the synthesis of libraries of novel pyrimidine derivatives to identify compounds with improved efficacy or novel modes of action. nih.govresearchgate.net The synthetic accessibility and the potential for diverse functionalization make compounds like this compound valuable starting points in such research programs. The ester and methyl groups can be modified to explore structure-activity relationships, aiming to develop new active substances for agriculture. growingscience.com The general utility of the pyrimidine core as a pharmacophore for biologically active compounds ensures its continued relevance in agrochemical discovery. nih.govnih.gov

Functional Molecule Synthesis (e.g., for labels or probes, non-biological application)

The same electronic properties that make pyrimidine derivatives useful in OLEDs also make them promising candidates for the development of functional molecules such as sensors and probes. researchgate.netresearchgate.net The electron-deficient pyrimidine ring can be combined with electron-donating groups to create molecules with tailored photophysical properties, such as fluorescence. researchgate.net

Materials designed for TADF applications, for example, are now being explored as a new generation of optical sensors. researchgate.net The synthesis of such functional molecules is a key area of materials and analytical chemistry. chemscene.com this compound serves as a potential starting block for such molecules. Its core can be chemically elaborated to attach other functional units or to be integrated into larger conjugated systems, thereby creating novel molecules for applications in chemical sensing and diagnostics.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Ethyl 6-methylpyrimidine-4-carboxylate

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures with harsh reagents and solvents. The future of synthesizing this compound lies in the adoption of greener and more efficient methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives. nih.gov This includes the use of safer solvents like water or ethanol (B145695), the development of catalyst-free reactions, and the utilization of energy-efficient methods such as microwave and ultrasound-assisted synthesis. nih.govbohrium.com For instance, one-pot multicomponent reactions, which combine multiple starting materials in a single step, offer a streamlined and atom-economical route to highly substituted pyrimidines. samipubco.com The "Grindstone Chemistry Technique," a solvent-free method, has been successfully used for the synthesis of related dihydropyrimidinones and could be adapted for this compound. samipubco.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, for example, have been employed for the regioselective acylation of dihydroxy-4-methylcoumarins, demonstrating the potential for enzymatic esterification in the final step of the synthesis of pyrimidine esters. sigmaaldrich.com The bioreduction of pyrimidine derivatives using microorganisms like Saccharomyces cerevisiae has also been explored to produce chiral alcohols with high enantiomeric excess, suggesting a potential route for creating chiral analogues of this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Potential Application for this compound |

| Traditional Synthesis | Well-established procedures | Baseline for comparison |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency nih.gov | Rapid and efficient cyclization and esterification steps |

| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste samipubco.com | One-pot synthesis from simple precursors |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign sigmaaldrich.comnih.gov | Enantioselective synthesis and specific esterification |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up samipubco.com | "Grindstone" or mechanochemical approaches |

Exploration of Uncharted Chemical Transformations of the Pyrimidine Ester Moiety

The reactivity of the pyrimidine ring and its ester functionality in this compound offers a rich playground for discovering novel chemical transformations. Future research will likely focus on selective functionalization at various positions of the pyrimidine core and novel reactions of the ester group.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. Recent advances have enabled the C2-selective amination of pyrimidines, a transformation that could be applied to introduce amino groups at the C2 position of this compound. nih.govrsc.org This would open up avenues for creating a diverse library of analogues with potential applications in medicinal chemistry and materials science.

Deconstruction-Reconstruction Strategies: A novel approach involves the "deconstruction-reconstruction" of the pyrimidine ring. This strategy allows for the conversion of pyrimidines into other heterocyclic systems, providing access to a wider range of molecular scaffolds that would be difficult to synthesize through traditional methods. biotech-asia.org Applying this to this compound could lead to the discovery of entirely new classes of compounds with unique properties.

Radical Reactions: The Minisci reaction, a type of radical substitution, has been successfully used to synthesize related compounds like ethyl 5-bromopyrimidine-4-carboxylate. bohrium.com Exploring further radical-mediated transformations on this compound could lead to the introduction of various functional groups at different positions on the pyrimidine ring.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Target Position/Group | Potential Products |

| C-H Amination | C2-position | 2-Amino-ethyl 6-methylpyrimidine-4-carboxylates |

| Halogenation | C5-position | 5-Halo-ethyl 6-methylpyrimidine-4-carboxylates |

| Hydrolysis | Ester group | 6-Methylpyrimidine-4-carboxylic acid |

| Amidation | Ester group | 6-Methylpyrimidine-4-carboxamides |

| Reduction | Ester group | (6-Methylpyrimidin-4-yl)methanol |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technology and automated platforms is revolutionizing the way molecules are made, offering significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. biotech-asia.orgijcce.ac.ir This technology is particularly well-suited for the synthesis of heterocycles, enabling rapid optimization and safer handling of hazardous intermediates. biotech-asia.orgijcce.ac.ir The synthesis of this compound could be adapted to a continuous flow process, potentially leading to higher yields, improved purity, and easier scale-up. bohrium.com Two-step tandem syntheses in continuous-flow microreactors have been successfully used for sugar-containing pyrimidine derivatives, a strategy that could be applied here to streamline the production process. rsc.orgbohrium.com

Automated Synthesis Platforms: Automated platforms, which combine robotics with high-throughput screening, can accelerate the discovery and optimization of new reactions and molecules. mdpi.com These platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound and its analogues. The generation of DNA-encoded libraries of pyrimidine derivatives is a prime example of how automation can be used to create vast collections of compounds for screening purposes. nih.gov

Advanced Computational Methods for Predicting Reactivity and Designing Novel Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.govsamipubco.comijcce.ac.ir DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule, guiding the design of new synthetic transformations. nih.govsamipubco.comijcce.ac.ir Furthermore, DFT can be used to calculate spectroscopic properties, aiding in the characterization of new derivatives. jchemrev.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govresearchgate.netnih.gov By developing QSAR models for a library of this compound analogues, it would be possible to predict the properties of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates for specific applications.

Molecular Docking and In Silico Design: For applications in fields like materials science or agrochemicals, molecular docking simulations can be used to predict how this compound and its derivatives might interact with specific target proteins or materials. nih.govnih.gov This in silico approach allows for the rational design of novel analogues with enhanced performance characteristics. bohrium.comrsc.org

Expanding Applications in Non-Prohibited Chemical Fields

While pyrimidine derivatives have a long history in pharmaceuticals, the unique structural features of this compound suggest potential applications in a variety of non-prohibited chemical fields.

Materials Science: The pyrimidine core, with its nitrogen atoms capable of coordinating with metal ions, makes it an interesting building block for the development of new materials. jchemrev.com Derivatives of this compound could be explored as ligands for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. The ester functionality also provides a handle for polymerization, opening the door to the creation of novel polymers with tailored electronic or optical properties.

Agrochemicals: Substituted pyrimidines are found in a number of commercially available herbicides and fungicides. jchemrev.com The structural motifs present in this compound could be modified and screened for potential agrochemical activity. The development of new, more effective, and environmentally benign agrochemicals is a continuous area of research where this compound and its derivatives could play a role.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-methylpyrimidine-4-carboxylate, and how are key intermediates validated?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aldehydes with ethyl acetoacetate, followed by ring closure using urea or thiourea under acidic conditions. For example, sodium ethoxide in ethanol at reflux (80–90°C) is a common base/solvent system to promote cyclization . Intermediate validation employs thin-layer chromatography (TLC) and H NMR spectroscopy to confirm regioselectivity and purity. Yield optimization often requires iterative adjustments of stoichiometry, temperature, and catalyst (e.g., p-toluenesulfonic acid) .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and conformation?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. SHELXL software refines crystallographic data to resolve bond lengths, angles, and torsion angles, ensuring accurate assignment of substituent positions . Complementary techniques include H/C NMR (to identify methyl and ester groups) and FT-IR spectroscopy (to confirm carbonyl stretches at ~1700 cm) . For dynamic conformation analysis, variable-temperature NMR can detect ring puckering or rotational barriers .

Advanced Research Questions

Q. How do substituent positions on the pyrimidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Substituent effects are systematically studied using Hammett plots or computational models (e.g., DFT). For instance, electron-withdrawing groups at position 2 (e.g., chloro, trifluoromethyl) enhance electrophilicity at position 4, facilitating nucleophilic attack on the ester moiety. Conversely, electron-donating groups (e.g., methyl at position 6) reduce reactivity. Comparative kinetic studies with analogs (e.g., Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate) reveal rate differences via HPLC monitoring .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from assay variability or impurity profiles. Rigorous quality control via LC-MS and elemental analysis is critical. Meta-analyses of structure-activity relationships (SAR) can identify confounding factors, such as stereochemistry or metabolite interference. For example, methylation at position 6 may improve membrane permeability but reduce target binding affinity, as seen in pyrimidine-based kinase inhibitors .

Q. How are computational models applied to predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. Solvent effects are simulated using polarizable continuum models (PCM). For stability studies, accelerated degradation experiments (e.g., 40°C/75% RH) paired with Arrhenius kinetics predict shelf-life, while LC-MS identifies degradation products like 6-methylpyrimidine-4-carboxylic acid .

Methodological Notes

- Crystallography : Use SHELX for refinement and ORTEP-3 for visualization to resolve disorder or twinning in crystal structures .

- Synthesis Optimization : Employ Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading .

- Bioactivity Profiling : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。